molecular formula C38H76O2 B13955057 1-[2-(Octadecyloxy)ethoxy]-9-octadecene CAS No. 56599-41-8

1-[2-(Octadecyloxy)ethoxy]-9-octadecene

Cat. No.: B13955057
CAS No.: 56599-41-8
M. Wt: 565.0 g/mol
InChI Key: AMLPMWTTZYNOFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1-[2-(Octadecyloxy)ethoxy]-9-octadecene (CAS: 56599-41-8) is a long-chain ether-alkene compound with the molecular formula C₃₈H₇₆O₂. Its structure consists of an octadecyl (C₁₈) ether group linked via an ethoxy spacer to a 9-octadecene moiety, forming the backbone Me(CH₂)₁₇OCH₂CH₂O(CH₂)₈CH=CH(CH₂)₇Me . The presence of a double bond at the 9th position introduces unsaturation, influencing its reactivity and physical properties.

Biological Context
This compound was identified in the lipid-soluble components of Odontotermes formosanus (black-winged termites) through GC-MS analysis, with a reported purity of 92% . Its role in termite physiology remains speculative but may involve cuticular waterproofing or chemical signaling .

Properties

CAS No.

56599-41-8

Molecular Formula

C38H76O2

Molecular Weight

565.0 g/mol

IUPAC Name

1-(2-octadec-9-enoxyethoxy)octadecane

InChI

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37-38-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-38H2,1-2H3

InChI Key

AMLPMWTTZYNOFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Octadecyloxy)ethoxy]-9-octadecene typically involves the reaction of 9-octadecene with 2-(octadecyloxy)ethanol. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of catalysts and controlled temperatures to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of 1-[2-(Octadecyloxy)ethoxy]-9-octadecene is scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Octadecyloxy)ethoxy]-9-octadecene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.

    Substitution: The ether linkage in the compound can undergo substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

1-[2-(Octadecyloxy)ethoxy]-9-octadecene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Octadecyloxy)ethoxy]-9-octadecene involves its interaction with molecular targets and pathways. The compound’s long hydrocarbon chain and ether linkage allow it to interact with various biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following table compares key features of 1-[2-(Octadecyloxy)ethoxy]-9-octadecene with analogous compounds:

Compound Name Molecular Formula CAS Number Key Structural Features Source/Application
1-[2-(Octadecyloxy)ethoxy]-9-octadecene C₃₈H₇₆O₂ 56599-41-8 Ether linkage, C18 chains, double bond at C9 Termite lipids
Polyoxyl 10 Oleyl Ether (BRIJ® O20) C₁₈H₃₆O(C₂H₄O)₁₀ 9004-98-2 Ethoxylated alcohol (10 EO units), unsaturated Surfactant, emulsifier
2-(2-(Octadecyloxy)ethoxy)ethanol C₂₂H₄₆O₃ Not specified Terminal hydroxyl group, ether linkage Intermediate in organic synthesis
1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine C₄₁H₇₈NO₈P Not specified Phospholipid with unsaturated acyl chains Membrane lipid, biochemical studies

Detailed Analysis

Ether-Alkene vs. Ethoxylated Surfactants
  • 1-[2-(Octadecyloxy)ethoxy]-9-octadecene : The single ethoxy spacer and double bond distinguish it from commercial surfactants like Polyoxyl 10 Oleyl Ether , which contains 10 ethylene oxide (EO) units. The latter’s multiple EO units enhance hydrophilicity, making it suitable for emulsification, whereas the termite-derived compound’s hydrophobicity may favor lipid-layer stabilization .
  • Reactivity : The double bond in the termite compound increases susceptibility to oxidation or hydrogenation, unlike saturated ethoxylated alcohols .
Ether-Alcohols
  • 2-(2-(Octadecyloxy)ethoxy)ethanol () shares the ether linkage but lacks the alkene group. The terminal hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the fully hydrophobic termite compound .
Phospholipid Derivatives
  • 1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine () is a glycerol-based phospholipid with two unsaturated chains. Its phosphoethanolamine head group enables membrane integration, a stark contrast to the termite compound’s non-polar, linear structure .

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